dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate is a heterocyclic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents in the presence of a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate undergoes various types of chemical reactions including:
Substitution: The compound can undergo substitution reactions with active methylene halogen derivatives to form substituted products.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at room temperature.
Substitution: Active methylene halogen derivatives in the presence of a base.
Major Products Formed
Oxidation: Oxidized analogues of the compound.
Substitution: Substituted 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridines.
Scientific Research Applications
Dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors for various enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features provides the compound with distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H14N2O4S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
dimethyl 6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5,8-dicarboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-19-13(17)8-6-4-3-5-7(6)16-12-9(8)10(15)11(21-12)14(18)20-2/h3-5,15H2,1-2H3 |
InChI Key |
PYIJYADXJPXWGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(SC2=NC3=C1CCC3)C(=O)OC)N |
Origin of Product |
United States |
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